1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a complex organic compound featuring a pyrrolidine ring and an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves multiple steps. One common method includes the reaction of 1,2-dimethylimidazole with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects or modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylimidazolium chloride: Lacks the pyrrolidine ring, resulting in different reactivity and applications.
2-Oxo-2-(pyrrolidin-1-yl)ethyl chloride: Does not contain the imidazolium core, limiting its use in certain catalytic applications.
Uniqueness
1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the combination of the imidazolium core and the pyrrolidine ring. This structure imparts distinct electronic and steric properties, making it valuable in specialized applications .
Properties
CAS No. |
393121-77-2 |
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Molecular Formula |
C11H20ClN3O |
Molecular Weight |
245.75 g/mol |
IUPAC Name |
2-(1,2-dimethyl-1,2-dihydroimidazol-1-ium-3-yl)-1-pyrrolidin-1-ylethanone;chloride |
InChI |
InChI=1S/C11H19N3O.ClH/c1-10-12(2)7-8-14(10)9-11(15)13-5-3-4-6-13;/h7-8,10H,3-6,9H2,1-2H3;1H |
InChI Key |
DHPMYVXNGZUZES-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C=CN1CC(=O)N2CCCC2)C.[Cl-] |
Origin of Product |
United States |
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